molecular formula C20H17N5O5S B2849132 5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396676-74-6

5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

Cat. No. B2849132
CAS RN: 1396676-74-6
M. Wt: 439.45
InChI Key: UINCCKTYWPYISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H17N5O5S and its molecular weight is 439.45. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Researchers have developed various methods for synthesizing heterocyclic compounds like isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities. These synthesis methods include both conventional chemical techniques and modern microwave-assisted reactions, which enhance yields and reduce reaction times. For instance, specific compounds were prepared from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide using these innovative methods (Youssef, Azab, & Youssef, 2012).

Novel Thiazolo[5,4-d]pyrimidines

The creation of new thiazolo[5,4-d]pyrimidines showcases the continuous interest in developing compounds with potential therapeutic uses. These novel compounds have been synthesized using 2-methylsulphanyl-5-aminothiazole-4-carboxamide as a precursor, highlighting the versatility of thiazole derivatives in medicinal chemistry (Chattopadhyay et al., 2010).

Enaminones as Building Blocks

Enaminones serve as crucial intermediates for synthesizing various heterocyclic compounds, demonstrating significant antitumor and antimicrobial activities. These compounds provide a foundation for developing new therapeutic agents with potential applications in treating cancer and infections (Riyadh, 2011).

Thienothiophene Derivatives

The synthesis of diheteroaryl thienothiophene derivatives further illustrates the potential of heterocyclic chemistry in discovering compounds with unique properties. These derivatives were synthesized via reactions of specific precursors with dimethylformamide dimethyl acetal, leading to compounds that could have various scientific and therapeutic applications (Mabkhot, Al-Majid, & Alamary, 2011).

properties

IUPAC Name

5-methyl-N-[5-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5S/c1-11-8-13(23-30-11)18(27)22-19-21-12-6-7-24(9-16(12)31-19)17(26)10-25-14-4-2-3-5-15(14)29-20(25)28/h2-5,8H,6-7,9-10H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINCCKTYWPYISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

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